molecular formula C22H22N6O3 B3413575 N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine CAS No. 946240-77-3

N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine

Cat. No. B3413575
CAS RN: 946240-77-3
M. Wt: 418.4 g/mol
InChI Key: UZYFTFWELMQOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. By blocking the activity of this receptor, this compound can reduce the reinforcing effects of drugs of abuse and other addictive behaviors.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction. This compound has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine. In addition, this compound has been shown to reduce the reinstatement of drug-seeking behavior following a period of abstinence.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more specific targeting of this receptor compared to other compounds. However, one limitation of using this compound is its relative lack of potency compared to other compounds, which may limit its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research on N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine. One area of interest is the development of more potent and selective this compound analogs, which may be more effective in reducing drug-seeking behavior and other addictive behaviors. Another area of interest is the use of this compound in combination with other compounds, such as behavioral therapies or other pharmacological agents, to enhance its effectiveness in treating addiction. Finally, further research is needed to better understand the mechanisms underlying the effects of this compound on the dopamine D3 receptor and other neurotransmitter systems involved in addiction.

Scientific Research Applications

N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound can act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This compound has also been studied for its potential use in the treatment of substance abuse disorders.

properties

IUPAC Name

[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-16-2-6-18(7-3-16)23-20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(29)17-4-8-19(9-5-17)28(30)31/h2-11H,12-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYFTFWELMQOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine
Reactant of Route 3
Reactant of Route 3
N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine
Reactant of Route 4
Reactant of Route 4
N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine
Reactant of Route 5
Reactant of Route 5
N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine
Reactant of Route 6
Reactant of Route 6
N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.